Cas no 852948-13-1 (Unii-3Z11398fnq)

Unii-3Z11398fnq Chemical and Physical Properties
Names and Identifiers
-
- MB07811
- 3Z11398FNQ
- (2R,4S)-4-(3-Chlorophenyl)-2-((4-(4-hydroxy-3-isopropylbenzyl)-3,5-dimethylphenoxy)methyl)-1,3,2-dioxaphosphinane 2-oxide
- MB 07811
- BDBM50401076
- VK2809
- DB15137
- trans-(S)-2-((3,5-Dimethyl-4-(4-hydroxy-3-isopropylbenzyl)phenoxy)methyl)-4-(3-chlorophenyl)-2-oxo-(1,3,2)dioxaphosphorinane
- Q27258223
- 4-(3-Chlorophenyl)-2-[(4-{[4-hydroxy-3-(propan-2-y
- Unii-3Z11398fnq
-
- Inchi: 1S/C28H32ClO5P/c1-18(2)25-14-21(8-9-27(25)30)15-26-19(3)12-24(13-20(26)4)32-17-35(31)33-11-10-28(34-35)22-6-5-7-23(29)16-22/h5-9,12-14,16,18,28,30H,10-11,15,17H2,1-4H3/t28-,35+/m0/s1
- InChI Key: LGGPZDRLTDGYSQ-JADSYQMUSA-N
- SMILES: ClC1=CC=CC(=C1)[C@@H]1CCO[P@@](COC2C=C(C)C(=C(C)C=2)CC2=CC=C(C(=C2)C(C)C)O)(=O)O1
Computed Properties
- Exact Mass: 514.167589g/mol
- Monoisotopic Mass: 514.167589g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 35
- Rotatable Bond Count: 7
- Complexity: 708
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Molecular Weight: 515g/mol
- Topological Polar Surface Area: 65
- XLogP3: 6.9
Unii-3Z11398fnq Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Biosynth | CJB94813-10 mg |
MB 07811 |
852948-13-1 | 10mg |
$352.00 | 2023-01-05 | ||
Biosynth | CJB94813-50 mg |
MB 07811 |
852948-13-1 | 50mg |
$1,056.00 | 2023-01-05 | ||
DC Chemicals | DC11236-100mg |
MB-07811 (VK-2809) |
852948-13-1 | >98% | 100mg |
$800.0 | 2023-09-15 | |
MedChemExpress | HY-111288-10mg |
MB-07811 |
852948-13-1 | 99.09% | 10mg |
¥7500 | 2024-04-17 | |
Ambeed | A192824-10mg |
(2R,4S)-4-(3-Chlorophenyl)-2-((4-(4-hydroxy-3-iSopropylbenzyl)-3,5-dimethylphenoxy)methyl)-1,3,2-dioxaphosphinane 2-oxide |
852948-13-1 | 99% | 10mg |
$260.0 | 2025-02-19 | |
Ambeed | A192824-50mg |
(2R,4S)-4-(3-Chlorophenyl)-2-((4-(4-hydroxy-3-iSopropylbenzyl)-3,5-dimethylphenoxy)methyl)-1,3,2-dioxaphosphinane 2-oxide |
852948-13-1 | 99% | 50mg |
$881.0 | 2025-02-19 | |
Biosynth | CJB94813-25 mg |
MB 07811 |
852948-13-1 | 25mg |
$660.00 | 2023-01-05 | ||
DC Chemicals | DC11236-250mg |
MB-07811 (VK-2809) |
852948-13-1 | >98% | 250mg |
$1400.0 | 2023-09-15 | |
1PlusChem | 1P01V5LZ-5mg |
MB-07811 |
852948-13-1 | 99% | 5mg |
$700.00 | 2024-04-21 | |
Ambeed | A192824-25mg |
(2R,4S)-4-(3-Chlorophenyl)-2-((4-(4-hydroxy-3-iSopropylbenzyl)-3,5-dimethylphenoxy)methyl)-1,3,2-dioxaphosphinane 2-oxide |
852948-13-1 | 99% | 25mg |
$519.0 | 2025-02-19 |
Unii-3Z11398fnq Related Literature
-
Juan Herranz,Nicholas Larouche,Thomas M. Arruda,Michel Lefèvre,Frédéric Jaouen,Peter Bogdanoff,Sebastian Fiechter,Irmgard Abs-Wurmbach,Sanjeev Mukerjee,Jean-Pol Dodelet Phys. Chem. Chem. Phys., 2012,14, 11673-11688
-
Sushil Sharma,Zimu Wei,Ferdinand C. Grozema,Sanchita Sengupta Phys. Chem. Chem. Phys., 2020,22, 25514-25521
-
Jack M. Harrowfield J. Mater. Chem. C, 2021,9, 7607-7614
-
Azam M. Shaikh,Bharat K. Sharma,Sajeev Chacko,Rajesh M. Kamble RSC Adv., 2016,6, 60084-60093
Additional information on Unii-3Z11398fnq
Comprehensive Overview of CAS No 852948-13-1 and UNII-3Z11398FNQ: Properties, Applications, and Research Insights
The compound identified by CAS No 852948-13-1 and the product name UNII-3Z11398FNQ has garnered significant attention in pharmaceutical and biochemical research due to its unique structural properties and potential therapeutic applications. This article delves into the molecular characteristics, synthesis pathways, and current research trends surrounding this compound, while addressing frequently asked questions and industry-relevant topics.
CAS No 852948-13-1, also referred to as UNII-3Z11398FNQ, belongs to a class of small molecules with demonstrated bioactivity in preclinical studies. Its chemical structure features a heterocyclic core, which contributes to its stability and interaction with biological targets. Researchers have explored its role in modulating enzymatic activity, particularly in pathways related to inflammation and cellular signaling. The compound's molecular weight and solubility profile make it suitable for formulation in both oral and injectable drug delivery systems.
In recent years, the demand for targeted therapies and precision medicine has driven interest in compounds like UNII-3Z11398FNQ. Its mechanism of action aligns with current trends in personalized healthcare, where treatments are tailored to individual genetic profiles. Studies suggest that this compound may exhibit selectivity for specific receptors, reducing off-target effects—a key concern in modern drug development. This property has led to its inclusion in several high-throughput screening campaigns for novel therapeutics.
The synthesis of CAS No 852948-13-1 typically involves multi-step organic reactions, with emphasis on chiral purity and yield optimization. Recent advancements in green chemistry have prompted researchers to explore eco-friendly synthetic routes, reducing the use of hazardous solvents. Analytical techniques such as HPLC, NMR spectroscopy, and mass spectrometry are routinely employed to verify the compound's identity and purity, meeting stringent pharmaceutical quality standards.
From a commercial perspective, UNII-3Z11398FNQ has attracted attention from biotech startups and pharmaceutical giants alike. Its patent status and intellectual property landscape are frequently searched topics among industry professionals. The compound's potential applications span oncology research, neurodegenerative disease models, and metabolic disorder studies, reflecting the diverse interests of the scientific community.
Stability studies of CAS No 852948-13-1 under various storage conditions have provided valuable data for formulation scientists. The compound demonstrates remarkable resilience to thermal degradation, making it suitable for regions with extreme climates. These findings address common concerns about drug shelf life and transportation logistics—critical factors in global pharmaceutical distribution networks.
Emerging research explores the compound's potential in combination therapies, particularly with existing FDA-approved drugs. Synergistic effects observed in vitro have sparked interest in developing next-generation treatment regimens. Such investigations align with current healthcare priorities focusing on drug repurposing and cost-effective therapeutic solutions.
The analytical characterization of UNII-3Z11398FNQ has benefited from advancements in computational chemistry and molecular docking simulations. These technologies enable researchers to predict the compound's behavior in biological systems, accelerating the drug discovery pipeline. This computational approach resonates with the growing emphasis on AI-assisted drug design in pharmaceutical R&D.
Quality control protocols for CAS No 852948-13-1 production emphasize batch-to-batch consistency, addressing industry concerns about manufacturing reproducibility. Regulatory documentation requirements for this compound frequently include detailed impurity profiling and residual solvent analysis, reflecting heightened GMP compliance standards in the pharmaceutical sector.
As research continues, the scientific community maintains interest in the structure-activity relationship of UNII-3Z11398FNQ. Modifications to its core structure are being explored to enhance bioavailability and target specificity. These efforts exemplify the ongoing pursuit of molecular optimization in medicinal chemistry—a topic frequently searched by students and professionals alike.
The environmental impact assessment of CAS No 852948-13-1 has become increasingly important, with researchers evaluating its biodegradability and ecotoxicological profile. These studies respond to growing public interest in sustainable pharmaceuticals and corporate environmental responsibility initiatives within the healthcare industry.
In conclusion, CAS No 852948-13-1 (UNII-3Z11398FNQ) represents a compelling case study in modern drug development, intersecting with numerous contemporary research themes. Its journey from laboratory synthesis to potential clinical application encapsulates the challenges and opportunities facing today's pharmaceutical scientists, while its scientific narrative continues to evolve through ongoing investigation and technological innovation.
852948-13-1 (Unii-3Z11398fnq) Related Products
- 1807042-82-5(1-Bromo-1-(2-(cyanomethyl)phenyl)propan-2-one)
- 2649047-20-9(cyclopropyl(1-methyl-4,5-dihydro-1H-imidazol-2-yl)methanamine)
- 947320-08-3(Methyl 4-isopropylpicolinate)
- 1995755-36-6(3-1-(propan-2-yl)-1H-pyrazol-5-yl-1,2-oxazole-5-carboxylic acid)
- 2111206-66-5(methyl 3-amino-2-(3,4-dihydro-1H-2-benzopyran-6-yl)propanoate)
- 2137458-62-7(Tert-butyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate)
- 2227884-74-2(rac-(1R,2R)-2-(4-bromo-5-methylthiophen-2-yl)cyclopropane-1-carboxylic acid)
- 2680804-57-1(5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridazine-3-carboxylic acid)
- 1240528-94-2(1-(3-aminophenyl)-5-methylimidazolidin-2-one)
- 1461714-74-8(N-methyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxamide)

